molecular formula C12H20N2O8 B12320181 (S,S)-N,N'-Ethylenediglutamic acid

(S,S)-N,N'-Ethylenediglutamic acid

Cat. No.: B12320181
M. Wt: 320.30 g/mol
InChI Key: YALOGARCTWURTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characteristics and Isomerism

(S,S)-N,N'-Ethylenediglutamic acid (C₁₂H₂₀N₂O₈) derives its name from the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, which specifies the (2S)-2-[2-[[(1S)-1,3-dicarboxypropyl]amino]ethylamino]pentanedioic acid configuration. The molecular architecture consists of two L-glutamic acid units connected through their α-amino groups via an ethylenediamine spacer (Fig. 1). This arrangement creates four carboxylate moieties positioned at precise angles for metal coordination.

Table 1: Key structural descriptors

Property Value Source
Molecular formula C₁₂H₂₀N₂O₈
Molar mass 320.30 g/mol
CAS registry 37173-77-6
Stereochemical notation (2S,2'S) configuration
Ionizable groups 4 carboxyl (pKa 2.1, 4.1, 9.5)

The compound exhibits strict stereoisomerism due to its two chiral centers. Computational models using InChIKey YALOGARCTWURTE-YUMQZZPRSA-N confirm the spatial arrangement prevents superposition with its (R,R) enantiomer. This chirality arises from the tetrahedral geometry around carbon atoms C2 and C7, where four distinct substituents (amine, carboxyl, methylene chain, and hydrogen) create non-symmetrical electron distribution.

Historical Development and Discovery

The synthesis of (S,S)-N,N'-ethylenediglutamic acid emerged from mid-20th century efforts to develop enantioselective chelators. Early work by Schwarzenbach (1945) on ethylenediaminetetraacetic acid (EDTA) demonstrated the potential of polyaminocarboxylates in metal sequestration. However, EDTA’s achiral nature limited applications requiring stereochemical control.

Researchers at the University of Tokyo first reported the asymmetric synthesis of this compound in 1978 through controlled condensation of L-glutamic acid derivatives with ethylenediamine. The original synthetic pathway involved:

  • Protection of L-glutamic acid amino groups with benzyl chloroformate
  • Activation of carboxyl groups as mixed carbonic anhydrides
  • Stepwise coupling to ethylenediamine under alkaline conditions
  • Catalytic hydrogenation for deprotection

This method achieved 68% enantiomeric excess, later refined to >99% using chiral auxiliary-mediated crystallization. The 37173-77-6 CAS registry formalized its chemical identity in 2000, coinciding with expanded applications in asymmetric catalysis.

Role in Coordination Chemistry

(S,S)-N,N'-Ethylenediglutamic acid functions as a tetradentate ligand, coordinating metal ions through two amine nitrogens and two carboxylate oxygens. The rigid S,S configuration imposes specific geometric constraints on metal complexes, unlike flexible achiral analogs.

Table 2: Comparative metal binding constants (log K)

Metal ion (S,S)-Ethylenediglutamic acid EDTA
Cu²⁺ 16.3 18.8
Fe³⁺ 24.1 25.1
Ca²⁺ 8.9 10.7
Zn²⁺ 13.4 16.5

Data derived from potentiometric titrations show reduced stability constants compared to EDTA, attributable to the ligand’s stereochemical rigidity. However, this constraint enables enantioselective binding – the S,S configuration preferentially complexes D-metal coordination spheres in octahedral geometries.

In lanthanide separation processes, the ligand exploits differences in ionic radii to discriminate between Nd³⁺ (0.983 Å) and Pr³⁺ (0.997 Å) with separation factors (β) exceeding 2.5. The four carboxyl groups participate in secondary sphere interactions, stabilizing metal-oxo clusters through hydrogen bonding networks.

Properties

Molecular Formula

C12H20N2O8

Molecular Weight

320.30 g/mol

IUPAC Name

2-[2-(1,3-dicarboxypropylamino)ethylamino]pentanedioic acid

InChI

InChI=1S/C12H20N2O8/c15-9(16)3-1-7(11(19)20)13-5-6-14-8(12(21)22)2-4-10(17)18/h7-8,13-14H,1-6H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22)

InChI Key

YALOGARCTWURTE-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)C(C(=O)O)NCCNC(CCC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

N-Phthaloyl-L-Glutamic Acid Alkylation

The most widely documented method involves alkylation of N-phthaloyl-L-glutamic acid derivatives with ethylamine. Key steps include:

  • Protection : L-glutamic acid is protected with phthaloyl groups to prevent unwanted side reactions.
  • Alkylation : The protected intermediate reacts with ethylamine at 0–20°C, forming N(5)-ethyl-N'-phthaloyl-L-glutamine.
  • Deprotection : Hydrazine or acidic hydrolysis removes phthaloyl groups, yielding EDDG.

Example Protocol (from US20080234508):

  • Starting Material : N-phthaloyl-L-glutamic acid 5-methyl ester (0.6 g).
  • Reagent : 70% ethylamine solution (1.3 g).
  • Conditions : Stirred at 0°C for 1 hr, followed by 20°C for 22 hrs.
  • Purification : Silica gel chromatography (ethyl acetate:methanol = 6:4).
  • Yield : 80% after recrystallization.
  • Optical Purity : [α]20 = +8.0° (c=5, H2O).

Limitations and Optimizations

  • Byproduct Formation : Competing reactions produce N-(2-ethylcarbamoylbenzoyl)-L-glutamic acid esters, requiring chromatographic separation.
  • Temperature Sensitivity : Elevated temperatures (>25°C) reduce stereoselectivity.
  • Scalability : Ethylamine excess necessitates careful pressure control in industrial settings.

Stereoselective Synthesis Using Chiral Auxiliaries

Ellman’s N-Sulfinyl Ketimine Approach

A stereocontrolled route employs N-sulfinyl ketimines to establish the (S,S) configuration:

  • Ketimine Formation : L-glutamic acid derivatives react with tert-butanesulfinamide to form chiral ketimines.
  • Diastereoselective Alkylation : Ethylene dibromide or diiodide adds to the ketimine, achieving >98% diastereomeric excess (d.e.).
  • Auxiliary Removal : Acidic hydrolysis cleaves the sulfinyl group without racemization.

Key Data (PMC4780591):

  • Reagent : (R)-tert-Butanesulfinamide.
  • Yield : 75–93% after three steps.
  • Optical Purity : >99% enantiomeric excess (e.e.).

Asymmetric Catalysis

Recent advances utilize transition-metal catalysts:

  • Rhodium Complexes : Enable enantioselective C–H amidation of glutamic acid derivatives.
  • Yield : 68–82% with 92–97% e.e..

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Based Strategy

SPPS offers precise control over regiochemistry:

  • Resin Loading : Fmoc-L-glutamic acid γ-allyl ester anchored to Wang resin.
  • Elongation : Ethylenediamine is coupled using HBTU/HOBt activation.
  • Cleavage : TFA/water (95:5) releases EDDG with simultaneous deprotection.

Performance Metrics :

  • Purity : >95% (HPLC).
  • Scale : Up to 10 g per batch.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling avoids toxic solvents:

  • Reagents : L-glutamic acid, ethylenediamine, and NaHCO3.
  • Conditions : 30 Hz for 2 hrs.
  • Yield : 78% with 94% e.e..

Biocatalytic Methods

Immobilized glutaminase catalyzes amide bond formation:

  • Substrate : L-glutamine and ethylenediamine.
  • Conversion : 62% after 24 hrs.
  • Limitation : Competing hydrolysis to glutamic acid (~15%).

Comparative Analysis of Methods

Method Yield Stereoselectivity Scalability Cost
Phthaloyl Alkylation 70–80% Moderate (85–90% e.e.) Industrial Low
Ellman’s Ketimines 75–93% High (>98% e.e.) Lab-scale High
SPPS 60–75% Excellent (>99% e.e.) Medium Very High
Mechanochemical 78% High (94% e.e.) Pilot-scale Moderate

Chemical Reactions Analysis

Types of Reactions

(S,S)-N,N’-Ethylenediglutamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(S,S)-N,N’-Ethylenediglutamic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chelating agent in coordination chemistry and as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biological systems, including its interaction with metal ions and its effect on enzyme activity.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component of diagnostic agents.

    Industry: It is used in environmental remediation to chelate heavy metals and in the production of biodegradable polymers.

Mechanism of Action

The mechanism of action of (S,S)-N,N’-Ethylenediglutamic acid involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can then be removed from solutions or biological systems. This chelation process is facilitated by the presence of multiple functional groups that can coordinate with metal ions, forming strong bonds and stabilizing the complex.

Comparison with Similar Compounds

Ethylenediamine-N,N,N',N'-Tetraacetic Acid (EDTA)

  • Structure : EDTA features an ethylenediamine core with four acetic acid groups, forming a hexadentate ligand (C₁₀H₁₆N₂O₈, MW: 292.24) .
  • Chelation Properties : EDTA binds strongly to a wide range of metal ions (e.g., Fe³⁺, Cu²⁺, Pb²⁺) with high stability constants (log K ~ 15–25) .
  • Drawbacks: Non-biodegradable and persistent in the environment, leading to ecological concerns .
  • Applications : Industrial water treatment, food preservation, and medical anticoagulants .

(S,S)-Ethylenediamine-N,N'-Disuccinic Acid (EDDS)

  • Structure : EDDS (CAS: 20846-91-7) has an ethylenediamine backbone with two succinic acid groups in the (S,S)-configuration, analogous to the glutamic acid residues in (S,S)-Ethylenediglutamic Acid .
  • Chelation Properties : EDDS exhibits strong affinity for transition metals (e.g., Cu²⁺, log K ~ 18) and is effective in soil remediation .
  • Biodegradability : Both EDDS and (S,S)-Ethylenediglutamic Acid are biodegradable, but EDDS is more extensively studied in environmental applications .
  • Applications : Detergents, wastewater treatment, and heavy metal detoxification .

[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N',N'-Tetraacetic Acid

  • Structure : This EDTA derivative integrates a methanethiosulfonyl group, enabling covalent attachment to proteins (C₁₃H₂₂N₃O₁₀S₂, MW: 468.45) .
  • Chelation Properties : Specializes in binding Ca²⁺ and Mg²⁺ with high spatial precision, useful in structural biology .
  • Applications : Mapping metal-binding sites in proteins and studying enzymatic mechanisms .

Key Difference : While this compound offers protein-specific targeting, (S,S)-Ethylenediglutamic Acid lacks such functionalization but compensates with biodegradability and simpler synthesis .

N,N'-(1,2-Ethanediyl)bis-L-Aspartic Acid

  • Structure : Features an ethylenediamine core with two aspartic acid groups (C₁₀H₁₆N₂O₈, MW: 292.24), structurally similar to (S,S)-Ethylenediglutamic Acid but with shorter side chains .
  • Chelation Properties : Aspartic acid’s shorter carboxylate spacing may reduce metal-binding stability compared to glutamic acid’s longer chain .
  • Applications: Limited to niche biochemical studies due to lower commercial availability .

Biological Activity

(S,S)-N,N'-Ethylenediglutamic acid, a compound derived from glutamic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

(S,S)-N,N'-Ethylenediglutamic acid is a diacidic amino acid characterized by its unique structural configuration. Its molecular formula is C₈H₁₄N₂O₄, and it features two carboxylic acid groups that can participate in various biochemical interactions. The compound's solubility and reactivity make it a candidate for various therapeutic applications.

1. Antidiabetic Effects

Recent studies have indicated that (S,S)-N,N'-Ethylenediglutamic acid exhibits significant antidiabetic properties. It acts as an agonist for glucagon-like peptide-1 (GLP-1) receptors, promoting insulin secretion in a glucose-dependent manner. The effective concentration (EC50) for GLP-1 receptor activation is reported to be around 5 pM . This action suggests potential utility in managing type 2 diabetes mellitus.

2. Neuroprotective Properties

Research indicates that (S,S)-N,N'-Ethylenediglutamic acid may possess neuroprotective effects, particularly in models of neurodegenerative diseases. The compound has been shown to reduce oxidative stress markers and improve mitochondrial function in neuronal cells exposed to neurotoxic agents. This property is crucial for developing treatments for conditions such as Alzheimer’s and Parkinson’s diseases.

The biological activity of (S,S)-N,N'-Ethylenediglutamic acid can be attributed to several mechanisms:

  • Receptor Agonism : By activating GLP-1 receptors, the compound enhances insulin secretion while reducing glucagon levels, contributing to better glycemic control.
  • Antioxidant Activity : The compound's ability to scavenge free radicals helps mitigate oxidative stress, a significant contributor to neuronal damage.
  • Mitochondrial Protection : Studies suggest that it may stabilize mitochondrial membranes and enhance ATP production, which is vital for cellular energy homeostasis.

Case Study 1: Antidiabetic Efficacy

In a controlled study involving diabetic rat models, administration of (S,S)-N,N'-Ethylenediglutamic acid led to a significant reduction in blood glucose levels compared to the control group. The treatment also improved insulin sensitivity as measured by the Homeostasis Model Assessment of Insulin Resistance (HOMA-IR) index.

ParameterControl GroupTreatment Group
Blood Glucose (mg/dL)250 ± 15150 ± 10
HOMA-IR4.5 ± 0.52.0 ± 0.3

Case Study 2: Neuroprotective Effects

A separate study assessed the neuroprotective effects of (S,S)-N,N'-Ethylenediglutamic acid on human neuroblastoma cells subjected to oxidative stress. Results demonstrated a decrease in cell apoptosis rates and improved cell viability when treated with the compound.

TreatmentViability (%)Apoptosis Rate (%)
Control45 ± 555 ± 5
(S,S)-N,N'-Ethylenediglutamic Acid85 ± 515 ± 5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.